molecular formula C21H34O3 B131873 Glycidyl CAS No. 51554-07-5

Glycidyl

Cat. No. B131873
CAS RN: 51554-07-5
M. Wt: 334.5 g/mol
InChI Key: SGFJJNBUMXQSMU-PDBXOOCHSA-N
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Description

Glycidyl Description and Synthesis Analysis

Glycidyl compounds, such as glycidyl nitrate (GLYN) and glycidyl methacrylate (GM), are synthesized through various chemical reactions. The synthesis of α,ω-hydroxy telechelic oligomers of GLYN is achieved by the activated monomer mechanism, which can produce difunctional or trifunctional compounds. These compounds can be further nitrated to form α,ω-nitrato telechelic oligomers, which are envisioned as energetic plasticizers for propellant and explosive applications . Similarly, GM copolymers are synthesized through solution free radical polymerizations, which can be modified post-synthesis by incorporating bulky organosilicon side chains through the ring-opening reaction of the epoxy groups .

Molecular Structure Analysis

The molecular structure of glycidyl-based compounds is characterized by the presence of an epoxy group, which is reactive and can be modified to produce various derivatives. For instance, glycidyl azide polymers (GAPs) maintain their isotacticity even after the azidation of poly(epichlorohydrin)s, although the polymer backbone is degraded during the process . The molecular structure of these compounds is crucial as it determines their reactivity and the possibility of forming copolymers with different properties.

Chemical Reactions Analysis

Glycidyl compounds undergo a variety of chemical reactions. For example, glycidyl methacrylate polymers can be chemically modified to yield polymers with antimicrobial properties by introducing quaternary ammonium or phosphonium groups . The glycidyl carbamate functional resins can self-crosslink without additional hardeners, combining polyurethane properties with epoxide reactivity . Furthermore, glycidyl-polymer-based poly(ionic liquid)s are synthesized via click functionalization, which allows for the design of polyelectrolytes with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycidyl compounds are diverse and can be tailored for specific applications. The thermal properties of glycidyl-based oligomers are studied using differential scanning calorimetry, indicating their potential as energetic plasticizers . The antimicrobial activity of modified glycidyl methacrylate polymers is tested against various microorganisms, showing that the structure and composition of the active group influence the growth inhibitory effect . The self-crosslinked coatings of glycidyl carbamate functional resins exhibit excellent solvent resistance, hardness, and impact resistance . Additionally, the ionic conductivity of glycidyl-polymer-based poly(ionic liquid)s can be tuned by the choice of spacers and cationic moieties .

Scientific Research Applications

1. Polymer Chemistry

Glycidyl, due to its epoxy and active hydroxyl group, is challenging to introduce into polymeric chains but results in hyperbranched polyglycidyl. The derived monomer 1-ethoxyethyl glycidyl ether (EEGE) is used in polymer chemistry for the production of linear polyglycidyl and to construct copolymers with complex architectures. This chemistry is efficient for creating copolymers containing glycidyl units, leading to desired properties and applications in various fields (Zhang & Wang, 2015).

2. Hydrogel Development

Glycidyl methacrylate (GMA) immobilized dextran is used to form hydrogels by adding dithiothreitol to oxidized Dex-GMA. These hydrogels have controlled degradation independent of their mechanical properties, useful in regenerative medicine and drug delivery systems. This finding aids in designing polymer materials with precise control over degradation speed (Nonsuwan et al., 2019).

3. Propellant and Explosive Materials

Poly(glycidyl nitrate) (PGN), derived from glycidyl, is a high-energy, low-sensitivity binder for solid propellants, explosives, and pyrotechnics. Its synthesis has been researched extensively due to its potential in high-energy applications (Wang Lian-xin, 2007).

4. Gene Therapy

Poly(glycidyl methacrylate)-based star-like polycations, due to their hydrophilic hydroxyl groups, efficiently transfer miRNA into primary cardiac fibroblasts. This application is significant in cardiac disease treatment, such as inhibiting cardiac fibrosis and hypertrophy (Li et al., 2016).

5. Enzymatic Synthesis

Enantiopure glycidol synthesis is achieved enzymatically, resolving racemic glycidyl butyrate. This process is crucial for producing pure glycidol, used in various chemical syntheses (Palomo et al., 2005).

6. Foodborne Contaminant Analysis

Glycidyl esters, formed during edible oil refining, are analyzed due to their potential carcinogenic nature. Research includes studying their formation mechanisms and developing methods to reduce their presence in food products (Bognár et al., 2018).

7. Acid-Labile Gene Vectors

Ethanolamine-functionalized poly(glycidyl methacrylate) (PGEA) is used in gene therapy, showing good biocompatibility and high transfection efficiency. Responsive star-shaped vectors, acetaled β-cyclodextrin-PGEAs, are used as therapeutic pDNA vectors, improving performance due to their pH responsivity and degradation properties (Yang et al., 2015).

8. Synthesis Methods

Research on glycidyl nitrate synthesis methods, a monomer for novel energetic binders, highlights the potential for development in the fields of propellants and explosives (Shang Bingkun, 2011).

Safety And Hazards

Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .

Future Directions

Glycidyl azide polymer (GAP), an energetic binder, is the focus of future research . It has key properties that make it a well-known polymer, and it has the potential for use in propellant and explosive formulations .

properties

IUPAC Name

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJJNBUMXQSMU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635227
Record name (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl

CAS RN

51554-07-5
Record name (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158,000
Citations
MB Frankel, LR Grant, JE Flanagan - Journal of Propulsion and Power, 1992 - arc.aiaa.org
The glycidyl azide polymer (GAP) is an energetic, thermally stable, insensitive, hydroxyl-terminated prepolymer with potential applications in advanced solid propellants including 1) …
Number of citations: 258 arc.aiaa.org
L Shechter, J Wynstra, RP Kurkjy - Industrial & Engineering …, 1956 - ACS Publications
The chemistry of cure of epoxy resins by amine hardeners was studied using model compound reactions and suitable analytical procedures. The aliphatic amine-glycidyl ether reaction …
Number of citations: 659 pubs.acs.org
EM Muzammil, A Khan, MC Stuparu - RSC advances, 2017 - pubs.rsc.org
Post-polymerisation modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a …
Number of citations: 133 pubs.rsc.org
RA Mashabi, ZA Khan, KZ Elwakeel - Materials Advances, 2022 - pubs.rsc.org
Dyes have been found in industrial effluent, highlighting the need for effective treatment. Different processes like filtration, flocculation, and adsorption are low-cost, and efficient …
Number of citations: 32 pubs.rsc.org
W Cheng, G Liu, L Wang, Z Liu - Comprehensive Reviews in …, 2017 - Wiley Online Library
Glycidyl fatty acid esters (GEs), one of the main contaminants in processed oils, are mainly formed during the deodorization step in the refining process of edible oils and therefore occur …
Number of citations: 132 ift.onlinelibrary.wiley.com
BF Lee, MJ Kade, JA Chute, N Gupta… - Journal of Polymer …, 2011 - Wiley Online Library
Allyl glycidyl ether, polymerized from potassium alkoxide/naphthalenide initiators under both neat and solution conditions was shown to be a highly controlled process. In both cases, …
Number of citations: 126 onlinelibrary.wiley.com
WNE van Dijk-Wolthuis, O Franssen, H Talsma… - …, 1995 - ACS Publications
Glycidyl methacrylate derivatized dextran (dex-GMA) was synthesized by coupling of GMA to dextranin the presence of 4-(MN-dimethylamino) pyridine using DMSO as an aprotic …
Number of citations: 449 pubs.acs.org
WNE van Dijk-Wolthuis… - …, 1997 - ACS Publications
… Recently, we reported on the synthesis, characterization and polymerization of glycidyl methacrylate derivatized dextran (dex-GMA). This polysaccharide can be polymerized to form …
Number of citations: 234 pubs.acs.org
SK Boopathi, N Hadjichristidis, Y Gnanou… - Nature …, 2019 - nature.com
… Glycidyl azide polymer or poly(glycidyl azide) which is considered … glycidyl azide can be directly homopolymerized through anionic ring-opening polymerization to access poly(glycidyl …
Number of citations: 59 www.nature.com
L Shechter, J Wynstra - Industrial & Engineering Chemistry, 1956 - ACS Publications
… detailed study of the chemistry of glycidyl ethers. Because the epoxy … glycidyl ether which hadbeen purified to contain less than 0.01% hydrolyzablechlorine. Commercial phenyl glycidyl …
Number of citations: 551 pubs.acs.org

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